molecular formula C18H21NO B022090 (5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol CAS No. 105301-42-6

(5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

Cat. No. B022090
M. Wt: 267.4 g/mol
InChI Key: VIIFGDUCRDGNRG-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a chemical compound that belongs to the class of benzazepines. It has gained significant interest in the scientific community due to its potential therapeutic benefits. This compound has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism Of Action

The exact mechanism of action of ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of neurotransmitters such as serotonin and dopamine. It may also act on other signaling pathways involved in inflammation and cancer.

Biochemical And Physiological Effects

Studies have shown that ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol has several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It may also have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, studies have suggested that it may have anti-cancer effects by inducing cell death in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol in lab experiments is its potential therapeutic benefits. It may be useful in studying the mechanisms underlying depression, anxiety, inflammation, and cancer. However, one limitation is that the compound is relatively complex to synthesize, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol. One area of interest is its potential as a treatment for depression and anxiety. Further studies are needed to understand its mechanism of action and efficacy in clinical trials. Another area of interest is its potential as an anti-inflammatory and anti-cancer agent. Future studies may investigate its effects on various signaling pathways involved in inflammation and cancer. Additionally, research may focus on improving the synthesis method for ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol to make it more accessible for research purposes.
Conclusion:
((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a chemical compound with potential therapeutic benefits. It has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and future directions for research. While there is still much to learn about this compound, it holds promise as a potential treatment for depression, anxiety, inflammation, and cancer.

Synthesis Methods

The synthesis of ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the condensation reaction between 3,4-dihydro-2H-1,3-benzazepin-7-ol and 3,4-dimethylbenzaldehyde. This reaction is catalyzed by a base such as sodium hydride or potassium carbonate. The resulting product is then purified through column chromatography to obtain the desired compound.

Scientific Research Applications

((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol has been the subject of extensive scientific research due to its potential therapeutic benefits. It has been studied for its effects on the central nervous system, particularly its potential as an antidepressant and anxiolytic agent. Studies have also investigated its potential as an anti-inflammatory and anti-cancer agent.

properties

CAS RN

105301-42-6

Product Name

(5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

(5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

InChI

InChI=1S/C18H21NO/c1-13-10-15-8-9-19(2)12-17(16(15)11-18(13)20)14-6-4-3-5-7-14/h3-7,10-11,17,20H,8-9,12H2,1-2H3/t17-/m0/s1

InChI Key

VIIFGDUCRDGNRG-KRWDZBQOSA-N

Isomeric SMILES

CC1=CC2=C(C=C1O)[C@@H](CN(CC2)C)C3=CC=CC=C3

SMILES

CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3

Origin of Product

United States

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